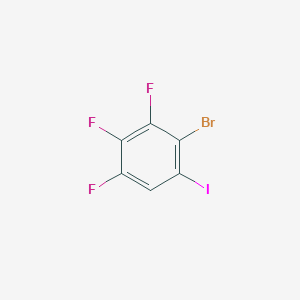
2-Bromo-3,4,5-trifluoroiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 2-Bromo-3,4,5-trifluoroiodobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the bromination of 2,3,4-trifluoroaniline, followed by diazotization and subsequent iodination. The reaction conditions for these steps include the use of solvents like methylene dichloride and reagents such as bromine, sodium nitrite, sulfuric acid, and hypophosphorous acid . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Bromo-3,4,5-trifluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and iodine) on the benzene ring. Common reagents for these reactions include organometallic reagents and catalysts like palladium.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds under mild conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Applications De Recherche Scientifique
2-Bromo-3,4,5-trifluoroiodobenzene has several applications in scientific research:
Synthetic Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and electronic devices.
Biological Research: It can be used as a probe in biochemical studies to investigate the interactions of halogenated aromatic compounds with biological systems.
Mécanisme D'action
The mechanism by which 2-Bromo-3,4,5-trifluoroiodobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms on the benzene ring influences its reactivity and interaction with other molecules. For example, in coupling reactions, the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
2-Bromo-3,4,5-trifluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:
2-Bromo-4,5-difluoroiodobenzene: Similar in structure but with one less fluorine atom, affecting its reactivity and applications.
2-Iodo-3,4,5-trifluorobenzene: Lacks the bromine atom, which can influence its chemical behavior and suitability for certain reactions.
2-Bromo-3,4,5-trifluorobenzene: Lacks the iodine atom, which can alter its reactivity in coupling reactions and other chemical processes.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in synthetic applications.
Propriétés
IUPAC Name |
4-bromo-1,2,3-trifluoro-5-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-4-3(11)1-2(8)5(9)6(4)10/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOJTBMNSZMLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
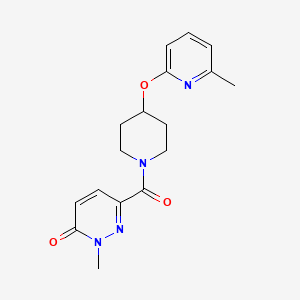

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)
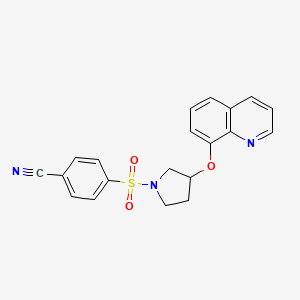
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2407337.png)
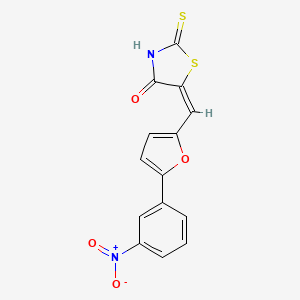
![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

![N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2407344.png)
![9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2407345.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)
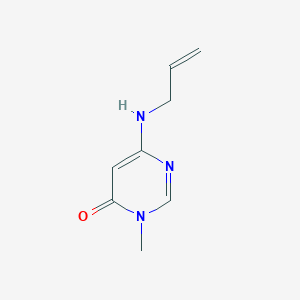
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)

